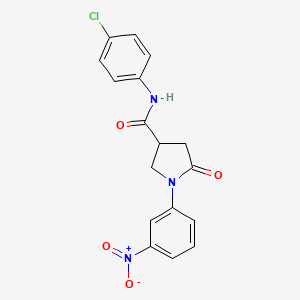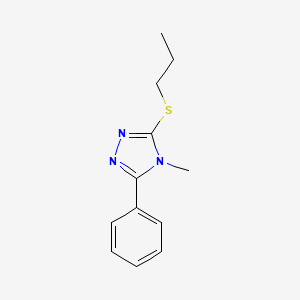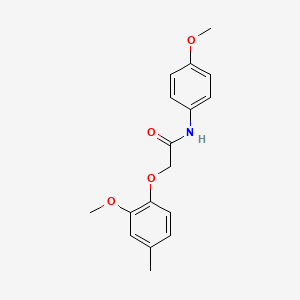
N-(4-chlorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CNQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. It is commonly used in scientific research as a selective antagonist of glutamate receptors, specifically AMPA receptors. CNQX has been studied extensively due to its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
N-(4-chlorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a competitive antagonist of AMPA receptors, which are a type of ionotropic glutamate receptor found in the central nervous system. By binding to the receptor site, this compound prevents glutamate from activating the receptor and causing an influx of calcium ions into the neuron. This blocks the excitatory effects of glutamate and reduces the risk of neuronal damage or death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in the central nervous system. It can reduce the risk of seizures in epilepsy by blocking the excitatory effects of glutamate on AMPA receptors. This compound has also been shown to reduce brain damage in stroke by preventing the influx of calcium ions into neurons. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chlorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is its high selectivity for AMPA receptors, which allows for more specific targeting of these receptors in scientific research. However, one limitation of this compound is its potential for off-target effects on other glutamate receptors, which can complicate data interpretation. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications. One area of interest is the development of more selective AMPA receptor antagonists that can target specific subtypes of AMPA receptors. Another direction is the investigation of the long-term effects of this compound on neuronal function and survival, particularly in the context of neurodegenerative diseases. Finally, there is a need for further research on the potential side effects and toxicity of this compound, particularly at high concentrations.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2,3-dichloroquinoxaline with 3-nitrobenzaldehyde and pyrrolidine-2,5-dione in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is widely used in scientific research to study the role of AMPA receptors in various neurological disorders. It has been shown to block the excitatory effects of glutamate on AMPA receptors, which can help to prevent seizures in epilepsy and reduce brain damage in stroke. This compound has also been studied for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-12-4-6-13(7-5-12)19-17(23)11-8-16(22)20(10-11)14-2-1-3-15(9-14)21(24)25/h1-7,9,11H,8,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKKXAWKEIZHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4933401.png)
![3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933402.png)

![N,N-dimethyl-4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B4933426.png)
![N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4933429.png)

![N-benzyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4933441.png)

![N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4933467.png)
![5-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4933475.png)
![butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4933480.png)
![(3R*,4R*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4933482.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4933485.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B4933489.png)
